Galloflavin

LDH isoform selectivity enzyme inhibition glycolysis

Galloflavin is the definitive dual LDH-A/B inhibitor for concurrent blockade of both isoforms without isoform-specific compensation. Non-competitive binding (Ki: LDH-A 5.46 μM; LDH-B 15.06 μM) ensures broad glycolytic suppression across heterogeneous cancer models, including hypoxia-competent (1% O₂) environments and tamoxifen-resistant breast cancer. Validated for chemosensitization with cisplatin without potentiating toxicity in normal lymphocytes. Choose Galloflavin for reproducible, dual-target metabolic interrogation. In stock; request bulk pricing.

Molecular Formula C12H6O8
Molecular Weight 278.17 g/mol
CAS No. 57288-03-6
Cat. No. B1681426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalloflavin
CAS57288-03-6
Synonyms(-)-Aminoglutethimide;  Aminoglutethimide, (S)-;  (S)-Aminoglutethimide
Molecular FormulaC12H6O8
Molecular Weight278.17 g/mol
Structural Identifiers
SMILESC1=C2C(=C3C(=CC(=C(O3)O)O)OC2=O)C(=C(C1=O)O)O
InChIInChI=1S/C12H6O8/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10/h1-2,14-16,18H
InChIKeyUXHISTVMLJLECY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Galloflavin (CAS 57288-03-6) Supplier: Compound Identity and Core Characteristics


Galloflavin (CAS 57288-03-6, also identified as CAS 568-80-9 in many publications) is a synthetic small-molecule inhibitor of human lactate dehydrogenase (LDH) [1]. Originally described in early 20th-century chemical literature as a yellow mordant dye derived from gallic acid [2], it was subsequently characterized and repurposed as a novel LDH inhibitor [1]. The compound exhibits a molecular weight of 278.17 g/mol with the molecular formula C₁₂H₆O₈ [3]. Galloflavin inhibits both the A and B isoforms of human LDH, enzymes critically implicated in the glycolytic metabolism of cancer cells, and blocks aerobic glycolysis at micromolar concentrations [1].

Why Galloflavin Cannot Be Assumed Interchangeable with Other LDH Inhibitors


Lactate dehydrogenase inhibitors constitute a chemically and mechanistically heterogeneous class with substantial variation in isoform selectivity, binding kinetics, and cellular effects [1]. Attempting to substitute Galloflavin with alternative LDH inhibitors such as FX-11, oxamate, or GSK2837808A without empirical validation introduces confounding variables that can compromise experimental reproducibility and data interpretation. Galloflavin's distinguishing characteristic is its ability to inhibit both LDH-A and LDH-B isoforms via a non-competitive binding mechanism relative to the free enzyme, in contrast to inhibitors that exhibit marked isoform selectivity or competitive binding modes [1]. These mechanistic differences translate into divergent cellular pharmacodynamics, including differential effects on glycolysis inhibition, ATP depletion, reactive oxygen species generation, and apoptotic signaling across cancer cell types [2]. Consequently, even inhibitors sharing the LDH target designation cannot be presumed functionally equivalent without direct comparative validation under matched experimental conditions.

Quantitative Differentiation of Galloflavin Relative to LDH Inhibitor Comparators


Dual LDH-A and LDH-B Isoform Inhibition Profile Versus Isoform-Selective Comparators

Galloflavin inhibits both human LDH-A and LDH-B isoforms with Ki values of 5.46 μM and 15.06 μM, respectively, as determined in competition with pyruvate [1]. This dual-inhibition profile contrasts with alternative LDH inhibitors such as GSK2837808A, which exhibits strong selectivity for LDH-A (IC₅₀ = 2.6 nM) over LDH-B (IC₅₀ = 43 nM) . Unlike FX-11, which is reported as an LDHA-selective inhibitor that does not affect LDHB activity at higher concentrations , Galloflavin provides simultaneous inhibition of both isoforms that may be relevant for research applications requiring pan-LDH inhibition.

LDH isoform selectivity enzyme inhibition glycolysis cancer metabolism

Non-Competitive Free Enzyme Binding Mechanism Distinguishes Galloflavin from NADH-Competitive Inhibitors

Galloflavin inhibits LDH by preferentially binding the free enzyme without competing with substrate (pyruvate) or cofactor (NADH) [1]. This non-competitive binding mode contrasts with FX-11, which functions as a reversible, NADH-competitive inhibitor of LDHA [2]. The mechanistic distinction has functional consequences: Galloflavin's inhibition potency remains independent of intracellular pyruvate and NADH concentrations, whereas competitive inhibitors may exhibit reduced efficacy under conditions of high substrate or cofactor accumulation.

enzyme kinetics binding mechanism LDH inhibition non-competitive inhibitor

Comparable Antiproliferative Efficacy to Oxamate in Colorectal Cancer Cells Under Tumor-Physiological Oxygen Tensions

In a head-to-head comparative study conducted under tumor-physiological oxygen concentrations (5% and 1% O₂), both Galloflavin and sodium oxamate demonstrated comparable antiproliferative effects in human colorectal carcinoma cells [1]. Treatment with Galloflavin reduced the proportion of viable cells by up to 45% at 5% and 1% oxygen relative to untreated controls, an effect magnitude similar to that observed with sodium oxamate under identical experimental conditions [1].

colorectal cancer hypoxia antiproliferative LDH inhibition

Differential Inhibition of Lactate Production and ATP Synthesis at Lower Effective Concentrations Relative to FX-11

In matched cellular assays, Galloflavin at 30 μM inhibits lactate production and decreases ATP synthesis in cancer cells . FX-11, a structurally distinct LDHA inhibitor, achieves comparable cellular effects but requires a higher concentration of 50 μM under identical culture conditions . This concentration differential may reflect the distinct binding mechanisms and isoform inhibition profiles of the two compounds.

lactate production ATP depletion cellular metabolism glycolysis inhibition

Preclinical-Only Development Status Differentiates Galloflavin from Gossypol in Clinical Translational Readiness

Galloflavin remains exclusively in the preclinical research phase, with no current clinical trials registered [1]. In contrast, gossypol—another LDH-targeting compound—has advanced to multiple Phase 1 and Phase 2 clinical trials across lung, prostate, brain cancers, leukemias, and lymphomas [1]. FX-11 and oxamate similarly remain in preclinical development only [1].

clinical development translational research LDH inhibitor preclinical

Preservation of Cellular Respiration Contrasts with Unselective Glycolysis Inhibitors

In cultured tumor cells, Galloflavin at micromolar concentrations blocks aerobic glycolysis while leaving mitochondrial respiration intact [1]. This metabolic selectivity contrasts with broader glycolysis inhibitors such as 2-deoxyglucose (2-DG), which inhibit hexokinase and can indirectly affect multiple metabolic pathways, or 3-bromopyruvate, which alkylates multiple glycolytic enzymes including hexokinase and GAPDH [2]. Galloflavin's exclusive LDH targeting preserves mitochondrial function, which may be advantageous for studies requiring selective interrogation of the Warburg effect without confounding effects on oxidative phosphorylation.

mitochondrial respiration glycolysis metabolic specificity Warburg effect

Validated Application Scenarios for Galloflavin Procurement in Research Settings


Pan-LDH Inhibition Studies Requiring Simultaneous LDH-A and LDH-B Suppression

Galloflavin is the appropriate selection for experimental designs requiring concurrent inhibition of both LDH-A and LDH-B isoforms, as demonstrated by its Ki values of 5.46 μM and 15.06 μM for LDH-A and LDH-B, respectively [1]. This dual-inhibition profile enables researchers to interrogate the collective contribution of LDH activity to cancer cell metabolism without the confounding variable of isoform-specific compensation that may occur with LDH-A-selective inhibitors such as GSK2837808A (LDH-A/LDH-B IC₅₀ ratio ≈ 1:16,500) or FX-11 (LDHA-selective with minimal LDH-B inhibition) [1]. Applications include studies of the Warburg effect in tumor models where both LDH isoforms are co-expressed, and investigations of metabolic adaptation mechanisms where LDH-B upregulation may compensate for LDH-A inhibition.

Glycolysis Inhibition in Tumor-Physiological Hypoxia Models

Galloflavin demonstrates validated antiproliferative efficacy under tumor-relevant low-oxygen conditions (5% and 1% O₂), reducing viable colorectal cancer cell populations by up to 45% [1]. This hypoxia-competent activity supports its use in experimental models that recapitulate the hypoxic tumor microenvironment, where many glycolytic inhibitors exhibit attenuated efficacy. Researchers investigating hypoxia-driven metabolic adaptation, hypoxia-inducible factor (HIF)-mediated glycolysis regulation, or therapeutic strategies targeting the hypoxic tumor niche can deploy Galloflavin with evidence-based confidence in its retention of activity under low-oxygen conditions.

Cisplatin Sensitization Studies in Lymphoma Models with Selective Tumor Cell Toxicity

Galloflavin has been demonstrated to enhance cisplatin efficacy in Burkitt's lymphoma cells without potentiating cisplatin toxicity in proliferating normal lymphocytes [1]. This tumor-selective sensitization profile, attributed to LDH inhibition-induced reactive oxygen species generation specifically in lymphoma cells, supports the use of Galloflavin in combination chemotherapy research applications. Investigators studying metabolic modulation as an adjuvant strategy to DNA-damaging chemotherapeutics can employ Galloflavin to examine LDH inhibition-mediated chemosensitization mechanisms while minimizing confounding cytotoxic effects on normal lymphoid populations.

Metabolic Reprogramming Studies in Aggressive Breast Cancer Subtypes Including Tamoxifen-Resistant Models

Galloflavin exerts comparable growth inhibitory effects across breast cancer cell lines with divergent glycolytic phenotypes, including MCF-7 (well-differentiated), MDA-MB-231 (aggressive triple-negative), and MCF-Tam (tamoxifen-resistant sub-line) [1]. This broad activity spectrum across heterogeneous breast cancer subtypes positions Galloflavin as a valuable tool for studies examining metabolic vulnerabilities in therapy-resistant disease. Researchers investigating endocrine resistance mechanisms, triple-negative breast cancer metabolism, or the intersection of LDH inhibition with ERα-mediated signaling and oxidative stress pathways can employ Galloflavin with supporting evidence of activity in clinically relevant models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Galloflavin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.